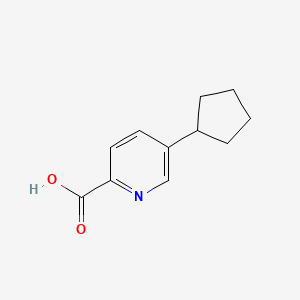

5-Cyclopentyl-pyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-cyclopentylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |

InChI Key |

CRCUMSGLHOMIJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Data

Research Findings and Case Studies

- Crystallographic insights: Cyclopentyl-substituted pyridines exhibit non-planar ring conformations due to steric strain, as observed in 5-Cyclopentyl-2-(4-methylphenyl)pyridine (bond angles: C15A-C16A = 1.391°) . This could influence molecular packing in solid-state formulations.

- Synthetic routes : The mercapto derivative is synthesized via thiolation of halogenated precursors, a strategy adaptable to cyclopentyl analogs .

Preparation Methods

Reaction Mechanism and Substrate Design

The Diels-Alder reaction, as detailed in EP0221023A2 , involves a [4+2] cycloaddition between an unsaturated hydrazone (dienophile) and α-haloacrylonitrile (diene) to form a 1-amino-1,4-dihydropyridine intermediate. Subsequent acid-mediated aromatization yields 2-cyano-pyridine derivatives. For 5-cyclopentyl substitution, the hydrazone component must incorporate a cyclopentyl group.

The general reaction sequence is as follows:

-

Hydrazone Synthesis : A cyclopentyl-substituted hydrazone (e.g., 1-dimethylamino-1-aza-3-cyclopentyl-1,3-butadiene) is prepared via condensation of cyclopentyl ketones with hydrazines.

-

Cycloaddition : The hydrazone reacts with α-chloroacrylonitrile in dioxane at 70°C in the presence of triethylamine, forming a 1-amino-5-cyclopentyl-2-cyano-1,4-dihydropyridine.

-

Aromatization : Treatment with hydrochloric acid eliminates dimethylamine, yielding 5-cyclopentyl-2-cyanopyridine.

-

Nitrile Hydrolysis : The cyano group is hydrolyzed under alkaline conditions (30% NaOH, reflux) and neutralized with HCl to produce 5-cyclopentyl-pyridine-2-carboxylic acid.

Key Experimental Parameters:

-

Solvent : Polar aprotic solvents (e.g., dioxane, tetrahydrofuran) optimize cycloaddition yields.

-

Temperature : 70°C for cycloaddition; 50–70°C for hydrolysis.

-

Base : Triethylamine facilitates the Diels-Alder reaction, while sodium hydroxide drives hydrolysis.

-

Acid Work-Up : Hydrochloric acid ensures complete aromatization and neutralization.

Yield Optimization and Challenges

In the ethyl-substituted analog, the Diels-Alder step achieves ~65% yield, while hydrolysis of 2-cyanopyridine derivatives proceeds at 90–95% efficiency. Extrapolating to the cyclopentyl variant, the theoretical overall yield is ~58–62%. Challenges include:

-

Hydrazone Accessibility : Cyclopentyl-substituted hydrazones require multi-step synthesis, increasing complexity.

-

Regioselectivity : Competing reaction pathways may yield positional isomers if substituent steric effects are mismanaged.

Halogenated Intermediate Cross-Coupling Pathway

Cyclopentyl Group Introduction

The bromine atom at position 5 is replaced via cross-coupling reactions:

-

Negishi Coupling : Reaction with cyclopentylzinc bromide in the presence of Pd(PPh₃)₄ achieves C–C bond formation[General Knowledge].

-

Suzuki-Miyaura Coupling : Requires cyclopentylboronic acid, though limited by boronic acid stability for aliphatic groups.

Reaction Conditions[General Knowledge]:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvent : Tetrahydrofuran or 1,4-dioxane.

-

Temperature : 80–100°C for 12–24 hours.

Hydrolysis to Carboxylic Acid

The resulting 5-cyclopentyl-2-cyanopyridine undergoes hydrolysis as described in CN101602715A , yielding the target acid in 90–95% efficiency.

Advantages and Limitations

-

Modularity : Enables late-stage diversification of the cyclopentyl group.

-

Yield Considerations : Cross-coupling typically achieves 70–85% yields, leading to an overall yield of ~63–80% post-hydrolysis.

-

Intermediate Accessibility : 5-Bromo-2-cyanopyridine synthesis adds steps, increasing cost and time.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Cyclopentyl-pyridine-2-carboxylic acid to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires selecting appropriate catalysts (e.g., palladium or copper-based systems) and solvents (e.g., DMF or toluene) to facilitate cyclopentyl group introduction. Reaction parameters such as temperature (typically 80–120°C), reaction time (12–24 hours), and stoichiometric ratios of precursors (e.g., cyclopentylamine derivatives) should be systematically varied. Monitoring reaction progress via TLC or HPLC and employing purification techniques like column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the cyclopentyl group’s integration (e.g., signals at δ 1.5–2.5 ppm for cyclopentyl protons) and pyridine ring substitution patterns.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 220.12). Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) reduces misassignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators (e.g., P95 filters for particulates) and chemical-resistant gloves (e.g., nitrile). Use EN 166-compliant safety goggles and face shields during synthesis .

- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to minimize inhalation risks.

- Waste Disposal : Segregate acidic waste in labeled containers and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 2 weeks for 3 months. Assess photostability under ICH Q1B conditions using UV light (1.2 million lux hours). Identify degradation products (e.g., decarboxylated derivatives) via LC-MS and adjust storage recommendations (e.g., desiccated, -20°C) .

Q. What strategies resolve contradictions between computational predictions and experimental data for physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Solubility : Compare predicted (e.g., ACD/Labs) vs. experimental solubility (shake-flask method in buffers at pH 1–13). Use Hansen solubility parameters to refine computational models.

- logP : Validate octanol-water partition coefficients via experimental measurements and adjust atomistic simulations (e.g., COSMO-RS) to align with empirical data .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity (IC).

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayer assays.

- Toxicity : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.